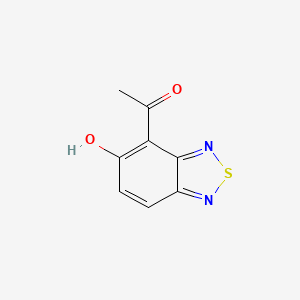
Ethanone, 1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone is a chemical compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyl group and the ethanone moiety in its structure makes it a unique compound with specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone typically involves the reaction of 5-hydroxybenzo[c][1,2,5]thiadiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(5-oxo-benzo[c][1,2,5]thiadiazol-4-yl)ethanone or 1-(5-carboxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone.
Reduction: Formation of 1-(5-hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanol.
Substitution: Formation of 1-(5-halo-benzo[c][1,2,5]thiadiazol-4-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer properties by inducing oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: Similar structure but with an oxygen atom instead of sulfur.
Benzo[c][1,2,5]thiadiazoles: Compounds with different substituents on the benzene ring.
Uniqueness
1-(5-Hydroxybenzo[c][1,2,5]thiadiazol-4-yl)ethanone is unique due to the presence of both the hydroxyl group and the ethanone moiety, which impart specific chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
120893-39-2 |
|---|---|
Fórmula molecular |
C8H6N2O2S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
1-(5-hydroxy-2,1,3-benzothiadiazol-4-yl)ethanone |
InChI |
InChI=1S/C8H6N2O2S/c1-4(11)7-6(12)3-2-5-8(7)10-13-9-5/h2-3,12H,1H3 |
Clave InChI |
XWORRWXDYWSAEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC2=NSN=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


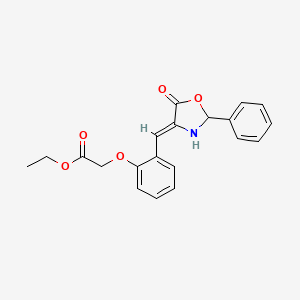
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

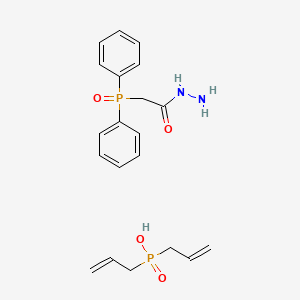
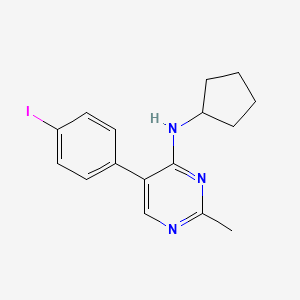

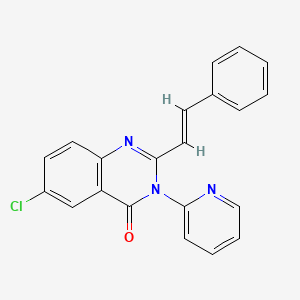
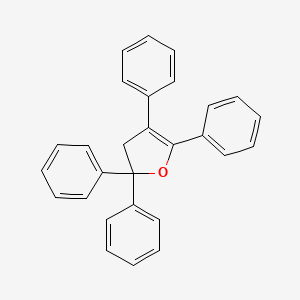
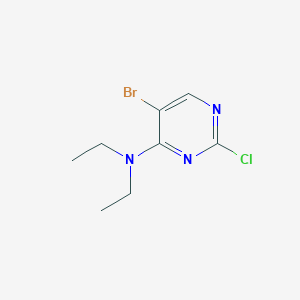
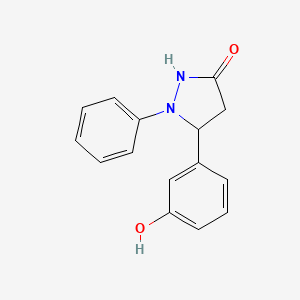
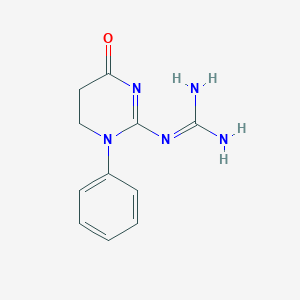
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
